![molecular formula C20H13F3N4O3 B2612690 1-Phenyl-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1251558-77-6](/img/structure/B2612690.png)
1-Phenyl-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dihydropyrazine-2,3-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a trifluoromethyl group, an oxadiazole ring, and a dihydropyrazine dione group. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and trifluoromethyl groups are likely to contribute to the compound’s overall hydrophobicity, while the oxadiazole and dihydropyrazine dione groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both hydrophobic (phenyl and trifluoromethyl groups) and potentially hydrogen-bonding (oxadiazole and dihydropyrazine dione groups) could influence its solubility, melting point, and other physical properties .Scientific Research Applications
Synthesis and Chemical Characterization
Compounds containing elements such as phenyl, trifluoromethyl, oxadiazole, and dihydropyrazine moieties are often subjects of synthetic chemistry research. These molecules can serve as building blocks in the synthesis of complex organic compounds due to their reactive sites and potential for modification. For example, the synthesis and spectral characterization of phthalazinone derivatives, including those incorporating oxadiazole rings, have been explored, highlighting the versatility of these compounds in creating diverse molecular architectures (Mahmoud et al., 2012) Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives.
Potential Biological Activities
Structurally related compounds have been studied for their biological activities. The presence of oxadiazole and pyrazine rings in a molecule can confer a range of potential pharmacological properties. For instance, compounds with oxadiazole moieties have been investigated for their antimicrobial activities, providing a foundation for further research into their use as pharmaceutical agents (Ayyash et al., 2021) Synthesis of New Bioactive Compounds of Pyrazino [2,3-e][1,3] Oxazepines and Pyrazino [2,3-e] [1,3] Diazepines Bearing 1,3,4-Oxadiazole Moieties.
Mechanism of Action
properties
IUPAC Name |
1-phenyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O3/c21-20(22,23)14-6-4-5-13(11-14)17-24-16(30-25-17)12-26-9-10-27(19(29)18(26)28)15-7-2-1-3-8-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGXJMQBPXHLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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